molecular formula C10H9Cl3N2O4 B11478265 1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate

1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate

Cat. No.: B11478265
M. Wt: 327.5 g/mol
InChI Key: NGWRSISQUXNKRP-UHFFFAOYSA-N
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Description

1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate is a synthetic organic compound that features a pyrimidine ring, a trichloromethyl group, and an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate typically involves the reaction of 2-chloropyrimidine with trichloroacetaldehyde in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like zinc chloride . The process can be summarized as follows:

    Step 1: Reaction of 2-chloropyrimidine with trichloroacetaldehyde in the presence of a base.

    Step 2: Acetylation of the resulting intermediate with acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in DNA synthesis or repair, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trichloromethyl group, in particular, provides unique substitution patterns and reactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C10H9Cl3N2O4

Molecular Weight

327.5 g/mol

IUPAC Name

(1-acetyloxy-2,2,2-trichloro-1-pyrimidin-2-ylethyl) acetate

InChI

InChI=1S/C10H9Cl3N2O4/c1-6(16)18-9(10(11,12)13,19-7(2)17)8-14-4-3-5-15-8/h3-5H,1-2H3

InChI Key

NGWRSISQUXNKRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=NC=CC=N1)(C(Cl)(Cl)Cl)OC(=O)C

Origin of Product

United States

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